molecular formula C31H32N4O2 B2924138 2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide CAS No. 1189452-40-1

2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide

Cat. No. B2924138
CAS RN: 1189452-40-1
M. Wt: 492.623
InChI Key: VSHCKSDLFVFTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C31H32N4O2 and its molecular weight is 492.623. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. For instance, a study by Iqbal et al. (2017) synthesized compounds bearing a 1,3,4-oxadiazole nucleus, demonstrating moderate antibacterial activity, with certain compounds showing notable effectiveness against strains like Salmonella typhi and Escherichia coli. These findings suggest the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

Pharmacological Evaluation

Another line of research has involved the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives. Nafeesa et al. (2017) designed and synthesized a series of N-substituted derivatives, evaluating them for antibacterial and anti-enzymatic potential. Their work uncovered compounds with good inhibitor activity against gram-negative bacterial strains, highlighting the pharmacological significance of these derivatives (Nafeesa et al., 2017).

Alzheimer’s Disease Treatment Candidate

A study focused on synthesizing new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to explore potential drug candidates for Alzheimer’s disease. Through a series of synthetic steps, compounds were created and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE). This research opens a promising avenue for Alzheimer’s disease treatment strategies, suggesting these compounds could serve as new drug candidates due to their enzyme inhibition properties (Rehman et al., 2018).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-21-12-14-25(15-13-21)30-32-27-19-34(18-24-10-5-4-6-11-24)17-16-26(27)31(37)35(30)20-28(36)33-29-22(2)8-7-9-23(29)3/h4-15H,16-20H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHCKSDLFVFTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

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